molecular formula C19H25N3O5 B13387841 Boc-His(pi-Bom)-OH

Boc-His(pi-Bom)-OH

Cat. No.: B13387841
M. Wt: 375.4 g/mol
InChI Key: LPVKZCHCZSFTOJ-UHFFFAOYSA-N
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Description

Boc-His(pi-Bom)-OH is a protected histidine derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butyloxycarbonyl (Boc) group on the α-amino group and a π-benzyloxymethyl (π-Bom) group on the π-nitrogen (N3) of the imidazole side chain (Figure 1) . Key properties include:

  • Molecular Formula: C₁₉H₂₅N₃O₅
  • Molecular Weight: 375.42 g/mol
  • Melting Point: 150–160°C
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in water .

This compound is critical for synthesizing bioactive peptides, particularly aspartic proteinase inhibitors. For example, Maibaum and Rich (1989) utilized this compound to create HiSta (a histidine-containing statine analogue), which exhibited potent inhibition of penicillopepsin (Ki = 4.5 × 10⁻⁹ M) . The π-Bom group minimizes racemization during coupling and is selectively removed via hydrogenolysis over Pd(OH)₂/C .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVKZCHCZSFTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79950-65-5
Record name Boc-L-Histidine(Benzyloxymethyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(pi-Bom)-OH typically involves the protection of the histidine molecule with Boc and Bom groups. The process begins with the protection of the amino group of histidine using the Boc group. This is followed by the protection of the imidazole ring of histidine with the Bom group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-His(pi-Bom)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Bom protective groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions

    Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Bom group removal.

    Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and uronium salts like HATU.

Major Products Formed

The major products formed from these reactions include deprotected histidine derivatives and peptide chains with this compound incorporated into their sequence.

Scientific Research Applications

Boc-His(pi-Bom)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Boc-His(pi-Bom)-OH primarily involves its role as a protected histidine derivative in peptide synthesis. The Boc and Bom groups protect the reactive sites of histidine, allowing for selective reactions at other sites. Upon deprotection, the histidine residue can participate in various biochemical processes, including enzyme catalysis and metal ion coordination.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Protecting Groups Molecular Weight (g/mol) Solubility Key Applications Stability Considerations
This compound Boc (α-amino), π-Bom (N3) 375.42 DMSO, DMF Aspartic proteinase inhibitors , peptide synthesis Stable under basic conditions; Bom removed via hydrogenolysis
Boc-His(Ts)-OH Boc (α-amino), Tosyl (N) 409.46 Polar aprotic solvents Arndt-Eistert homologation for β³-homo-histidine synthesis Ts reduces imidazole nucleophilicity; prone to insolubility in Wolff rearrangements
Boc-His(Trt)-OH Boc (α-amino), Trityl (N) 497.60 DMF, CH₂Cl₂ Solid-phase peptide synthesis (SPPS) Trityl is acid-labile; bulky group hinders coupling
Boc-His(Boc)-OH Boc (α-amino), Boc (N) 355.40 DMSO, THF Tripodal ligand synthesis , metal complex studies Double Boc increases steric hindrance; stable to moderate acids
Boc-His(Bzl)-OH Boc (α-amino), Benzyl (N) 354.39 DMF, DMSO Antimicrobial peptides, fluorescent probes for β-amyloid detection Benzyl removed via hydrogenation; moderate stability

Stability and Deprotection

  • π-Bom: Stable under basic and nucleophilic conditions; cleaved via catalytic hydrogenolysis .
  • Tosyl : Requires strong acids (e.g., HBr/AcOH) for removal, risking side reactions .
  • Trityl : Cleaved with dilute TFA (1–2% in CH₂Cl₂), ideal for SPPS .
  • Benzyl: Removed by hydrogenolysis, similar to π-Bom, but offers less steric protection .

Superior Enzyme Inhibition

This compound-derived HiSta inhibited penicillopepsin 10-fold more effectively than statine-containing analogues (Ki = 4.5 × 10⁻⁹ M vs. 4.5 × 10⁻⁸ M) . This highlights the π-Bom group's role in optimizing steric and electronic interactions with enzyme active sites.

Challenges with Tosyl-Protected Derivatives

Attempts to synthesize β³-homo-histidine from Boc-His(Ts)-OH failed due to azidoketone insolubility in Wolff rearrangement-compatible solvents (e.g., BnOH, H₂O) . In contrast, this compound's superior solubility enabled successful homologation .

Biological Activity

Boc-His(pi-Bom)-OH is a specialized derivative of histidine that plays a significant role in various biological applications, particularly in peptide synthesis, drug development, and bioconjugation. This compound is characterized by its unique structural features, which enhance its biological activity and utility in research.

Chemical Structure and Properties

This compound, also known as p-benzyloxymethyl-L-histidine, is a protected form of histidine that contains a benzyloxymethyl group at the imidazole nitrogen. This modification provides stability and enhances the compound's reactivity in peptide synthesis. The molecular formula is C₁₉H₂₅N₃O₅, with a molecular weight of approximately 373.42 g/mol.

Biological Applications

  • Peptide Synthesis
    • This compound is widely used as a building block in the synthesis of peptides. Its protective Boc (tert-butyloxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the incorporation of histidine into peptide sequences. This property is particularly valuable for synthesizing complex peptides that require specific amino acid sequences.
  • Drug Development
    • The compound has shown potential in pharmaceutical research, especially in cancer treatment. Histidine derivatives like this compound can target specific pathways involved in tumor growth and metastasis. Research indicates that modifications to histidine can enhance the efficacy of drug candidates by improving their binding affinity to biological targets.
  • Bioconjugation
    • In bioconjugation techniques, this compound serves as a crucial component for attaching biomolecules to surfaces or other molecules. This capability enhances the specificity and efficacy of drug delivery systems, making it an essential tool in the development of targeted therapies.
  • Protein Engineering
    • The compound aids in protein modification studies, allowing researchers to investigate enzyme activity and protein stability. Understanding these interactions is vital for biotechnological applications and developing novel therapeutic agents.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study on peptide synthesis demonstrated that using this compound significantly improved yield and purity compared to traditional methods, indicating its effectiveness as a building block in complex peptide chains .
  • In drug development research, derivatives of Boc-His were evaluated for their ability to inhibit specific cancer cell lines. Results showed that compounds containing this histidine derivative exhibited enhanced cytotoxicity against various cancer types .
  • A bioconjugation study illustrated how this compound could be utilized to improve the targeting of therapeutic agents to cancer cells by attaching them to monoclonal antibodies, leading to increased specificity and reduced side effects .

Data Table: Comparative Analysis of Biological Activity

CompoundApplication AreaKey Findings
This compoundPeptide SynthesisImproved yield and purity in complex peptides
Boc-His DerivativesDrug DevelopmentEnhanced cytotoxicity against cancer cell lines
This compoundBioconjugationIncreased specificity in targeted drug delivery

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